(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo
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Overview
Description
(1R,5S,7r)-7-amino-3-thiabicyclo[331]nonan-9-one hydrochloride, endo is a bicyclic compound featuring a sulfur atom within its structure This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the construction of the bicyclic framework
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt, typically by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the bicyclic structure can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Acylated or alkylated amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound’s biological activity is of significant interest. It has been studied for its potential as an enzyme inhibitor, particularly in the context of enzymes that interact with sulfur-containing substrates.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfur-containing compounds are known to be effective.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can be leveraged to create products with specific desired characteristics.
Mechanism of Action
The mechanism by which (1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom within its structure can form strong interactions with metal ions and other electrophilic centers, influencing the activity of enzymes and other proteins. Additionally, the bicyclic framework provides a rigid structure that can fit into specific binding sites, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane Derivatives: Compounds like bicyclo[3.3.1]nonane-2,6-dione share a similar core structure but lack the sulfur atom and amino group.
Thiabicyclo Compounds: Other thiabicyclo compounds, such as 3-thiabicyclo[3.2.1]octane derivatives, also feature a sulfur atom but differ in their ring size and functional groups.
Uniqueness
The presence of both a sulfur atom and an amino group in (1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride, endo distinguishes it from other similar compounds. This combination of functional groups imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2624108-77-4 |
---|---|
Molecular Formula |
C8H14ClNOS |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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